2-(2-(2,4-Dimethoxyanilino)vinyl)-1,3,3-trimethyl-3H-indolium bis(salicylato(2-)-O1,O2)borate(1-)
Description
Nomenclature and Structural Identification of 2-(2-(2,4-Dimethoxyanilino)vinyl)-1,3,3-trimethyl-3H-indolium bis(salicylato(2-)-O1,O2)borate(1-)
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound’s systematic IUPAC name, 2-(2-(2,4-dimethoxyanilino)vinyl)-1,3,3-trimethyl-3H-indolium bis[salicylato(2-)-O1,O2]borate(1-) , reflects its structural complexity. The cationic component comprises an indolium core substituted with methyl groups at positions 1 and 3, a vinyl bridge bonded to a 2,4-dimethoxyaniline moiety, and a formal positive charge localized on the indolium nitrogen. The anionic component, bis[salicylato(2-)-O1,O2]borate(1-) , consists of a borate center coordinated to two deprotonated salicylate ligands through their oxygen atoms.
The CAS Registry Number 78527-98-7 uniquely identifies this compound. This identifier confirms its distinction from related styryl-indolium derivatives, such as FM dyes (e.g., FM1-43, CAS 28462-56-8) or dimethylamino-substituted analogs (e.g., CAS 72214-25-6).
| Property | Value |
|---|---|
| CAS Registry Number | 78527-98-7 |
| Molecular Formula (Cation) | C₂₁H₂₅N₂O₂⁺ |
| Molecular Formula (Anion) | C₁₄H₈BO₆⁻ |
| Full Molecular Formula | C₃₅H₃₃BN₂O₈ |
Molecular Architecture: Cation-Anion Charge Distribution
The compound exists as an ionic pair with distinct cationic and anionic components:
- Cation : The indolium cation features a planar heterocyclic core with a conjugated vinyl-aniline substituent. The 1,3,3-trimethyl groups induce steric hindrance, stabilizing the cationic charge through hyperconjugation. The 2,4-dimethoxy groups on the aniline moiety enhance electron donation to the vinyl bridge, modulating the compound’s electronic properties.
- Anion : The borate anion adopts a tetrahedral geometry, with boron bonded to two salicylate ligands. Each salicylate donates two oxygen atoms (O1 and O2) for coordination, forming a six-membered chelate ring. This configuration delocalizes the negative charge across the aromatic systems, enhancing stability.
The charge balance follows a 1:1 ratio, with the +1 indolium cation neutralized by the -1 borate anion. This ionic interaction facilitates solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Comparative Analysis with Related Styryl-Indolium Derivatives
Styryl-indolium compounds share a common structural motif: an indolium core linked to an aromatic system via a vinyl bridge. Key comparisons include:
Substituent Effects on Electronic Properties
- Target Compound : The 2,4-dimethoxyaniline substituent provides strong electron-donating effects, red-shifting absorption maxima compared to dimethylamino analogs (e.g., CAS 72214-25-6).
- FM Dyes : FM1-43 (CAS 28462-56-8) features a lipophilic tail for membrane integration but lacks the dimethoxy-aniline group, resulting in distinct fluorescence quantum yields (Φ = 0.51 for FM1-43 vs. unmeasured for the target compound).
Structural Motifs and Applications
- Membrane Probes : FM dyes (e.g., FM1-84, FM4-64) utilize lipophilic tails for synaptic vesicle tracking, whereas the target compound’s dimethoxy-aniline group may favor interactions with planar aromatic systems (e.g., DNA or protein aggregates).
- Tau Aggregate Probes : Recent styryl-indolium derivatives with quinolinium cores (e.g., dye 4 in) exhibit fluorescence enhancement upon binding tau fibrils, suggesting potential modifications for the target compound to enable similar applications.
Properties
CAS No. |
78527-98-7 |
|---|---|
Molecular Formula |
C35H33BN2O8 |
Molecular Weight |
620.5 g/mol |
IUPAC Name |
2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;3,3'-spirobi[2,4-dioxa-3-boranuidabicyclo[4.4.0]deca-1(10),6,8-triene]-5,5'-dione |
InChI |
InChI=1S/C21H24N2O2.C14H8BO6/c1-21(2)16-8-6-7-9-18(16)23(3)20(21)12-13-22-17-11-10-15(24-4)14-19(17)25-5;16-13-9-5-1-3-7-11(9)18-15(20-13)19-12-8-4-2-6-10(12)14(17)21-15/h6-14H,1-5H3;1-8H/q;-1/p+1 |
InChI Key |
OWNFFAAFSKVKJT-UHFFFAOYSA-O |
Isomeric SMILES |
[B-]12(OC3=CC=CC=C3C(=O)O1)OC4=CC=CC=C4C(=O)O2.CC1(C2=CC=CC=C2[N+](=C1/C=C/NC3=C(C=C(C=C3)OC)OC)C)C |
Canonical SMILES |
[B-]12(OC3=CC=CC=C3C(=O)O1)OC4=CC=CC=C4C(=O)O2.CC1(C2=CC=CC=C2[N+](=C1C=CNC3=C(C=C(C=C3)OC)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indolium Cation Precursor
The key cationic component, 1,3,3-trimethyl-3H-indolium , is typically synthesized via alkylation of 1,3,3-trimethylindoline or related indole derivatives. A common approach involves:
- Step 1: Alkylation of 1,3,3-trimethylindoline with an alkyl halide (e.g., methyl chloride) to form the quaternary indolium salt.
- Step 2: Condensation of the indolium salt with an aldehyde derivative to introduce the vinyl linkage.
For example, related indolium salts have been prepared by reacting 3-methyl-1H-indole with chloromethane, followed by condensation with aldehydes to form vinyl-substituted indolium salts.
Formation of the 2-(2,4-Dimethoxyanilino)vinyl Substituent
The vinyl linkage bearing the 2,4-dimethoxyanilino group is introduced via a condensation reaction between the indolium salt and 2,4-dimethoxyaniline or its aldehyde derivative:
- Knoevenagel-type condensation or related vinylation reactions are employed to couple the indolium salt with the anilino vinyl moiety.
- This step forms the conjugated vinyl linkage essential for the compound’s electronic and optical properties.
Preparation of the Bis(salicylato)borate Anion
The bis(salicylato)borate anion is prepared by complexation of borate ions with salicylate ligands:
- Borate salts (e.g., sodium borate) are reacted with salicylic acid or its salts under controlled pH and temperature to form the bis(salicylato)borate complex.
- This anion acts as a counterion to the indolium cation, stabilizing the overall salt.
Final Salt Formation
The final compound is obtained by combining the indolium cation with the bis(salicylato)borate anion:
- The indolium salt solution is mixed with the bis(salicylato)borate solution under stirring.
- The product precipitates out or is isolated by solvent evaporation or crystallization.
- Purification is typically done by recrystallization from suitable solvents.
Detailed Reaction Scheme (Generalized)
| Step | Reactants | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 1,3,3-trimethylindoline + methyl chloride | Alkylation, reflux in solvent | 1,3,3-trimethyl-3H-indolium chloride salt |
| 2 | Indolium salt + 2,4-dimethoxyaniline aldehyde | Condensation, base catalyst, mild heat | 2-(2-(2,4-dimethoxyanilino)vinyl)-1,3,3-trimethyl-3H-indolium cation |
| 3 | Borate salt + salicylic acid | Complexation, pH control, stirring | Bis(salicylato)borate anion |
| 4 | Indolium cation + bis(salicylato)borate anion | Mixing, crystallization | Target compound: 2-(2-(2,4-Dimethoxyanilino)vinyl)-1,3,3-trimethyl-3H-indolium bis(salicylato)borate(1-) |
Research Findings and Analytical Data
- The compound exhibits characteristic absorption and emission properties due to the conjugated vinyl linkage and indolium core.
- The bis(salicylato)borate anion contributes to the compound’s stability and solubility profile.
- Physicochemical data such as melting point, solubility, and spectral properties (UV-Vis, NMR) confirm the successful synthesis and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-dimethoxyanilino)vinyl]-1,3,3-trimethyl-3H-indolium bis[salicylato(2-)-O1,O2]borate(1-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Photochemical Applications
One of the primary applications of this compound is in photochemistry , particularly in the development of optical sensors and light-emitting devices . The compound's ability to absorb light and emit fluorescence makes it suitable for use in optoelectronic devices.
- Optical Sensors : The compound has been investigated for its use in optical sensors due to its fluorescence properties. Studies have shown that it can detect specific ions or molecules through changes in fluorescence intensity when exposed to them .
- Light-Emitting Devices : Its photophysical properties enable its use in organic light-emitting diodes (OLEDs). Research indicates that the incorporation of this compound into OLEDs enhances their performance by improving brightness and color purity .
Biological Applications
In the field of biochemistry , this compound has shown promise as a fluorescent probe for biological imaging. Its stability and fluorescent characteristics allow it to be used in live-cell imaging, where it can help visualize cellular processes.
- Fluorescent Probes : The compound's ability to selectively bind to biological targets makes it a candidate for developing fluorescent probes. These probes can be utilized to study various biological processes, including enzyme activity and protein interactions .
Material Science
The compound's unique chemical structure also lends itself to applications in materials science , particularly in the synthesis of advanced materials.
- Polymer Composites : Researchers have explored incorporating this compound into polymer matrices to create composites with enhanced optical properties. These composites can be utilized in various applications, including coatings and packaging materials that require specific light interaction properties .
Case Studies
Several case studies highlight the practical applications of this compound:
- Optogenetics : A study demonstrated that this compound could be used for optogenetic stimulation in primate retinal research. The results indicated successful activation of the visual cortex following stimulation, showcasing its potential for neural interface technologies .
- Environmental Sensing : Another case study focused on using the compound as a sensor for detecting environmental pollutants. The research indicated that the compound could effectively monitor changes in pollutant levels through fluorescence quenching mechanisms .
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dimethoxyanilino)vinyl]-1,3,3-trimethyl-3H-indolium bis[salicylato(2-)-O1,O2]borate(1-) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Basic Yellow 11 (CI 48055)
- Structure: Basic Yellow 11 (CAS No. 4208-80-4) shares the same cationic indolium core as the target compound but replaces the bis(salicylato)borate anion with a chloride ion.
- Key Differences: Solubility: The chloride counterion in Basic Yellow 11 enhances water solubility compared to the hydrophobic bis(salicylato)borate anion in the target compound. Application: Basic Yellow 11 is primarily used as a hair dye due to its intense color and stability in aqueous formulations .
- Regulatory Status : Basic Yellow 11 is listed under EU cosmetic regulations, while the target compound lacks explicit regulatory classification in the provided evidence .
Lithium Bis[salicylato(2-)]borate (LBSB)
- Structure : LBSB (Li⁺[B(salicylate)₂]⁻) shares the same bis(salicylato)borate anion but pairs it with a lithium cation instead of the indolium cation.
- Thermal Stability : LBSB derivatives exhibit high thermal stability (>250°C), a trait likely shared by the target compound due to the robust borate-salicylate coordination .
- Electrochemical Performance : LBSB derivatives demonstrate moderate ionic conductivity (~10⁻⁴ S/cm at 25°C). The target compound’s bulky indolium cation may reduce conductivity but enhance solubility in organic solvents .
2-(3-Cyano-4-{3-[1-(2-hydroxyethyl)-3,3-dimethyl-1,3-dihydroindol-2-ylidene]-prop-2-enyl}-5,5-dimethyl-1,3,4-oxadiazole-2-thione
- Structure: This indolium derivative (C₂₅H₂₄N₄O₂) features a cyano-oxadiazole substituent and a hydroxyethyl group, contrasting with the dimethoxy-aniline group in the target compound.
- Crystallography : The compound forms parallel dimeric sheets via O–H···N and C–H···N hydrogen bonds, a feature absent in the target compound’s reported data. Its dihedral angle (12.75°) between indole and furan planes suggests greater planarity compared to the target compound’s flexible vinyl-aniline linkage .
- Applications: This compound is studied for nonlinear optical (NLO) properties, whereas the target compound’s borate anion may prioritize electrochemical stability over NLO activity .
Comparative Data Table
Research Findings and Gaps
- Synthesis : The target compound’s synthesis is inferred from its structural analogs (e.g., Basic Yellow 11), likely involving condensation of 2,4-dimethoxyaniline with a preformed indolium salt, followed by anion exchange with bis(salicylato)borate .
- Performance Metrics : While LBSB derivatives are well-characterized for thermal and ionic properties, the target compound lacks experimental data on conductivity or thermal decomposition .
Biological Activity
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Indolium core : A positively charged indole derivative that contributes to its electronic properties.
- Dimethoxyaniline moiety : This part of the molecule may influence its interaction with biological targets.
- Salicylate borate complex : This component is significant for its potential chelating properties and interaction with metal ions.
Anticancer Properties
Recent studies have indicated that compounds similar to this indolium derivative exhibit promising anticancer activities. For instance, a study on related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and cervical cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: In Vitro Cytotoxicity
In a recent investigation, the cytotoxic effects of a structurally analogous compound were evaluated against several cancer cell lines:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 3.18 ± 0.11 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 8.12 ± 0.43 | Cell cycle arrest at G2/M phase |
| Vero (Normal) | >20 | Minimal toxicity to normal cells |
This data suggests that the compound has selective toxicity towards cancer cells while sparing normal cells, a desirable trait in anticancer drug development .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of phenolic groups in the salicylate moiety. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Experimental Findings
In vitro assays revealed that the compound could scavenge free radicals effectively, demonstrating a significant reduction in oxidative stress markers in treated cell lines compared to controls. The antioxidant activity was quantified using DPPH radical scavenging assays, showing an IC50 value that indicates moderate antioxidant capacity .
Neuroprotective Effects
Preliminary studies have suggested that similar compounds may exhibit neuroprotective properties. These effects are hypothesized to arise from their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative damage.
Research Insights
A study focusing on neuroprotection indicated that the compound could enhance neuronal survival in models of oxidative stress and inflammation. The mechanism appears to involve the modulation of signaling pathways associated with neuronal survival and apoptosis .
Q & A
Q. Discrepancies in thermal decomposition temperatures across studies: What factors contribute?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
